7-Methylazepan-2-one
Overview
Description
7-Methylazepan-2-one is a chemical compound with the molecular formula C7H13NO . It contains a total of 22 bonds, including 9 non-H bonds, 1 multiple bond, 1 double bond, 1 seven-membered ring, and 1 secondary amide (aliphatic) .
Synthesis Analysis
The synthesis of some (E)-3-arylidene-7-methylazepan-2-ones derived from 2-methylcyclohexanone via thionyl chloride/dry dioxane mediated Beckmann rearrangement has been described .Molecular Structure Analysis
The molecular structure of this compound includes a seven-membered ring and a secondary amide . The molecular weight is 127.18 g/mol.Scientific Research Applications
Synthesis Applications
- Synthesis of N-Substituted Derivatives : A study by Yang Nian-fa (2011) demonstrated the synthesis of N-substituted(4R,7S)-7-isopropyl-4-methylazepan-2-one from menthone, showing high yields up to 94.8% and confirming structures through NMR techniques (Yang Nian-fa, 2011).
- Synthesis of 3-Benzazepin-1-ols : Tewes et al. (2010) developed a method to synthesize 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols, a class of NR2B-selective NMDA receptor antagonists, suggesting its potential in structural manipulation for pharmaceutical applications (Tewes et al., 2010).
Biological Activity Studies
- Dopamine Receptor Interaction : A research by Itoh et al. (1984) explored the chemical basis for the blockade of the D-1 dopamine receptor by SCH 23390, a compound related to 7-methylazepan-2-one, highlighting its interaction with dopamine receptors (Itoh et al., 1984).
- Antitubercular Activity : Naidu et al. (2016) synthesized and evaluated various derivatives for in vitro antitubercular activity, indicating potential therapeutic applications against Mycobacterium tuberculosis (Naidu et al., 2016).
Pharmaceutical Development
- CCR5 Antagonist Synthesis : Ikemoto et al. (2005) developed an orally active CCR5 antagonist using a method involving this compound derivatives, demonstrating its application in synthesizing pharmaceutical compounds (Ikemoto et al., 2005).
- Serotonin Receptor Agonist : Smith et al. (2008) discovered lorcaserin, a selective serotonin 5-HT2C receptor agonist for obesity treatment, synthesized from a 3-benzazepine series related to this compound (Smith et al., 2008).
Properties
IUPAC Name |
7-methylazepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-4-2-3-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWSTIJAWZBKOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315655 | |
Record name | 7-Methylcaprolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1985-48-4 | |
Record name | 7-Methylcaprolactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1985-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Azepin-2-one, hexahydro-7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methylcaprolactam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methylcaprolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing (E)-3-arylidene-7-methylazepan-2-ones via the Beckmann rearrangement?
A: The research article "[Synthesis of some (E)-3-arylidene-7-methylazepan-2-ones via Beckmann rearrangement]" [] describes a novel method for synthesizing a series of (E)-3-arylidene-7-methylazepan-2-one derivatives. These compounds are structurally similar to Azepan-2-one, a heterocyclic compound with known biological activity. The significance of this work lies in the use of the Beckmann rearrangement, a widely applicable reaction in organic chemistry, to efficiently generate these potentially bioactive compounds. This approach could pave the way for the discovery of new drug candidates with improved pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.